dimethyl 3,3'-thiodipropanoate

Catalog No.
S1532728
CAS No.
4131-74-2
M.F
C8H14O4S
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl 3,3'-thiodipropanoate

CAS Number

4131-74-2

Product Name

dimethyl 3,3'-thiodipropanoate

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3

InChI Key

MYWWWNVEZBAKHR-UHFFFAOYSA-N

SMILES

COC(=O)CCSCCC(=O)OC

Canonical SMILES

COC(=O)CCSCCC(=O)OC

Dimethyl 3,3'-thiodipropanoate is an organic compound with the molecular formula C8H14O4SC_8H_{14}O_4S and a molecular weight of approximately 206.26 g/mol. It is classified as a thioester, specifically a dimethyl ester of 3,3'-thiodipropionic acid. The compound appears as a colorless to light yellow liquid and has a strong, pungent odor. It is commonly used in various chemical synthesis processes and has applications in the fields of organic chemistry and materials science .

Typical of esters and thioesters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl 3,3'-thiodipropanoate can be hydrolyzed to yield 3,3'-thiodipropionic acid and methanol.
  • Transesterification: This compound can react with alcohols to form different esters, which can be useful in modifying its properties for specific applications.
  • Nucleophilic Substitution: The sulfur atom in the thioester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Several methods exist for synthesizing dimethyl 3,3'-thiodipropanoate:

  • Direct Esterification: This method involves the reaction of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst to form the dimethyl ester.
  • Thioesterification: This process includes reacting propionic acid with sulfur dichloride followed by methanolysis to yield dimethyl 3,3'-thiodipropanoate.
  • New Synthetic Routes: Recent patents have proposed novel synthetic routes that improve yield and reduce by-products through optimized reaction conditions .

Dimethyl 3,3'-thiodipropanoate has several practical applications:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various organic compounds.
  • Plasticizers: The compound is used in the production of plasticizers that enhance the flexibility and durability of plastics.
  • Fragrance Industry: Its characteristic odor makes it suitable for use in fragrances and flavorings.
  • Agricultural Chemicals: It may be utilized in the formulation of certain agrochemicals due to its chemical properties .

Interaction studies involving dimethyl 3,3'-thiodipropanoate typically focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its behavior in synthetic pathways and its potential interactions with biological systems. Research indicates that compounds with similar thioester functionalities often exhibit significant reactivity towards amines and alcohols, which could be relevant for developing new pharmaceuticals or agrochemicals .

Dimethyl 3,3'-thiodipropanoate shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Dimethyl adipateC8H14O4C_8H_{14}O_4A diester without sulfur functionality
Dimethyl malonateC5H8O4C_5H_{8}O_4Contains a dicarboxylate structure
Dimethyl succinateC6H10O4C_6H_{10}O_4A saturated dicarboxylic acid derivative
Dimethyl thiodipropionateC8H14O4SC_8H_{14}O_4SSimilar thioester structure but different chain length

The uniqueness of dimethyl 3,3'-thiodipropanoate lies in its thioether linkage between two propionic acid units, which imparts distinct chemical reactivity compared to other esters .

Physical Description

Liquid

XLogP3

0.5

UNII

4QGO9S8DSC

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 8 of 20 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4131-74-2

Wikipedia

3,3'-thiobis(methyl propionate)

General Manufacturing Information

Adhesive manufacturing
Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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